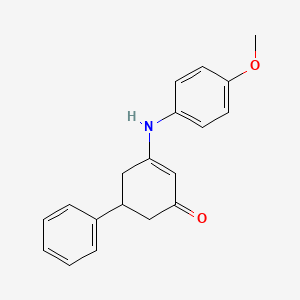![molecular formula C22H18BrNO2 B5018902 [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate](/img/structure/B5018902.png)
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate is a complex organic compound characterized by the presence of a bromophenyl group, a methylbutynyl group, and a naphthalenylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalenylcarbamate group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol: This compound shares a similar bromophenyl and methylbutynyl structure but lacks the naphthalenylcarbamate group.
1-(naphthalen-1-yl)-3-(4-bromophenyl)-1-propen-3-one: This compound contains both the naphthalenyl and bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-22(2,15-14-16-10-12-18(23)13-11-16)26-21(25)24-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSEIJPBAKGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2,4-Dimethylphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene](/img/structure/B5018822.png)
![N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B5018850.png)
![1,1'-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)

![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL METHANESULFONATE](/img/structure/B5018873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5018896.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)


![N-(4-Methylphenyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
